(2S,3S,11bS)-Dihydrotetrabenazine L-Val
Description
Overview of the Tetrabenazine (B1681281) Chemical Scaffold and its Derivatives
Tetrabenazine (TBZ) is a compound featuring a benzo[a]quinolizine core structure. Its primary pharmacological action is the reversible inhibition of the vesicular monoamine transporter 2 (VMAT2). nih.govelifesciences.orgelifesciences.org VMAT2 is a crucial protein in the central nervous system responsible for loading monoamine neurotransmitters (like dopamine (B1211576), serotonin (B10506), and norepinephrine) from the neuronal cytoplasm into synaptic vesicles for storage and later release. nih.govelifesciences.orgnih.gov By inhibiting VMAT2, tetrabenazine and its active metabolites effectively deplete the levels of these monoamines, an action that is therapeutic in managing hyperkinetic movement disorders. elifesciences.orgelifesciences.org
The clinical and scientific interest in the tetrabenazine scaffold has led to the development of significant derivatives. These include:
Deutetrabenazine: A deuterated form of tetrabenazine where specific hydrogen atoms are replaced with deuterium. This modification alters the drug's metabolism, leading to a more favorable pharmacokinetic profile. nih.gov
Valbenazine (B1662120): A prodrug that is the L-valine ester of a single, highly active stereoisomer of dihydrotetrabenazine (B1670615), specifically (+)-α-dihydrotetrabenazine. wikipedia.orgresearchgate.netdrugbank.com This design allows for controlled release of the active metabolite. researchgate.net
These derivatives represent efforts to refine the therapeutic properties of the original tetrabenazine molecule, underscoring the scaffold's enduring importance in neuropharmacology.
The Role of Stereochemistry in the Biological Activity of Dihydrotetrabenazine Analogues
The biological activity of tetrabenazine is not inherent to the racemic mixture it is administered as, but rather to its metabolites, known as dihydrotetrabenazines (DHTBZs). nih.gov The reduction of a ketone group in tetrabenazine creates a new chiral center, resulting in a complex family of eight possible stereoisomers of DHTBZ. nih.gov Research has unequivocally demonstrated that the interaction with VMAT2 is highly stereospecific. nih.govnih.gov
The affinity for VMAT2 resides almost exclusively in isomers with a specific three-dimensional orientation. The (+)-α-dihydrotetrabenazine isomer, which has the (2R,3R,11bR) absolute configuration, is the most potent inhibitor of VMAT2. nih.govumich.edu In stark contrast, its enantiomer (mirror image), (-)-α-dihydrotetrabenazine, with the (2S,3S,11bS) configuration, is thousands of times less active. nih.govnih.gov This dramatic difference in binding affinity highlights that the precise spatial arrangement of the isobutyl group and other substituents on the quinolizine core is critical for effective binding to the VMAT2 protein. nih.gov
The (3R,11bR) configuration, in particular, has been identified as a key determinant for high-affinity VMAT2 binding. nih.govnih.gov Isomers lacking this specific arrangement exhibit significantly weaker binding, rendering them largely inactive as VMAT2 inhibitors. nih.gov
This table presents the VMAT2 binding affinities for tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine. A lower Ki value indicates a higher binding affinity. Data sourced from Yao, Z., et al. (2011). nih.gov
Definition and Structural Context of (2S,3S,11bS)-Dihydrotetrabenazine L-Val within the Dihydrotetrabenazine Isomeric Landscape
(2S,3S,11bS)-Dihydrotetrabenazine L-Val is a specific chemical entity derived from the dihydrotetrabenazine core. To understand this compound, its name must be broken down:
(2S,3S,11bS)-Dihydrotetrabenazine: This refers to a specific stereoisomer of dihydrotetrabenazine, also known as (-)-α-dihydrotetrabenazine or (-)-2. nih.govumich.edu It is the enantiomer of the highly active (2R,3R,11bR) isomer. umich.edu As established by binding assay data, this particular isomer has a very low affinity for VMAT2, with a Ki value of 23,700 nM, rendering it essentially inactive as a VMAT2 inhibitor compared to its potent counterpart (Ki = 3.96 nM). nih.gov
L-Val: This suffix indicates that the dihydrotetrabenazine molecule is chemically bonded to L-valine, a naturally occurring amino acid, through an ester linkage.
This compound is, therefore, the L-valine ester prodrug of the inactive (-)-α-dihydrotetrabenazine stereoisomer. It is an analogue of the approved drug valbenazine. Valbenazine is the L-valine ester of the active (+)-α-dihydrotetrabenazine [(2R,3R,11bR)] isomer. wikipedia.orgdrugbank.com Thus, (2S,3S,11bS)-Dihydrotetrabenazine L-Val represents the corresponding derivative of the inactive enantiomer, placing it within the isomeric landscape as a tool for chemical biology research rather than a therapeutic agent.
Rationale for Investigating Inactive Stereoisomers and Related Derivatives in Chemical Biology Research
The synthesis and study of pharmacologically inactive stereoisomers, such as (2S,3S,11bS)-Dihydrotetrabenazine and its derivatives, is a cornerstone of rigorous chemical biology and drug discovery research. researchgate.netmdpi.com While these molecules lack the desired therapeutic effect, they serve several critical scientific purposes:
As Negative Controls: In biological assays, an inactive enantiomer is the ideal negative control. nih.gov Comparing the effects of a potent isomer (the "eutomer") with its inactive counterpart (the "distomer") helps researchers confirm that the observed biological activity is due to a specific, stereoselective interaction with the target protein (e.g., VMAT2) and not from non-specific effects like membrane disruption or general toxicity. mdpi.combiomedgrid.com The vast difference in VMAT2 binding between (+)-α-DHTBZ and (-)-α-DHTBZ is a classic example that validates the target engagement. nih.gov
Defining Structure-Activity Relationships (SAR): The study of a full set of stereoisomers, including inactive ones, is essential for building a complete picture of the structure-activity relationship. nih.gov It allows scientists to understand precisely which spatial features of a molecule are necessary for binding and which are detrimental. This knowledge is invaluable for the rational design of new, more potent, and selective compounds.
Investigating Off-Target Effects: An isomer that is inactive at the primary target may still interact with other biological molecules ("off-target" effects). semanticscholar.orgnih.gov Studying these interactions can help predict and understand potential side effects. For instance, some HTBZ metabolites have been found to interact with dopamine and serotonin receptors, and these interactions are also stereoselective. semanticscholar.orgnih.gov
Probing Biological Systems: Inactive isomers can be used to probe the stereoselectivity of metabolic enzymes and transport proteins. researchgate.net By comparing the pharmacokinetics of active and inactive isomers, researchers can gain insights into how the body processes and distributes these compounds, which is crucial information for drug development. researchgate.netnih.gov
In essence, the investigation of compounds like (2S,3S,11bS)-Dihydrotetrabenazine L-Val is not aimed at finding a new treatment, but at building a deeper, more precise understanding of the molecular interactions that govern the activity of their therapeutic counterparts.
Table of Mentioned Compounds
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Molecular Pharmacology and Structure Activity Relationship Sar Studies of 2s,3s,11bs Dihydrotetrabenazine L Val
Interactions with Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is a crucial protein in monoaminergic neurons, responsible for sequestering neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the cytoplasm into synaptic vesicles. Inhibition of VMAT2 leads to the depletion of these monoamines from presynaptic terminals. The interaction of dihydrotetrabenazine (B1670615) isomers with VMAT2 is highly dependent on their three-dimensional structure.
In Vitro Radioligand Binding Assays for Affinity Determination (Kᵢ values)
The binding affinity of (2S,3S,11bS)-Dihydrotetrabenazine for VMAT2 has been quantified using in vitro radioligand binding assays, typically by measuring its ability to displace a high-affinity radiolabeled ligand like [³H]dihydrotetrabenazine. Research findings consistently demonstrate that this isomer possesses a low affinity for VMAT2.
Reported inhibition constant (Kᵢ) values for (2S,3S,11bS)-Dihydrotetrabenazine exhibit some variability across studies but consistently fall into the nanomolar to micromolar range, indicating significantly weaker binding compared to other isomers. For instance, one study reported a Kᵢ value of 202 nM, while others have found values as high as 2.2 µM (2200 nM) or even 23.7 µM. This contrasts sharply with the high-affinity isomers. A derivative of the (2S,3S,11bS) isomer, (-)-9-trifluoroethoxy-α-dihydrotetrabenazine, also showed a low affinity with a Kᵢ of 270 nM.
| Study Reference | Reported Kᵢ Value (nM) |
|---|---|
| Gano (as cited in Yao et al., 2011) | 202 |
| Kilbourn et al., 1995 | 2200 |
| Yao et al., 2011 | 23700 |
Comparative Analysis of VMAT2 Binding Affinity with Active Dihydrotetrabenazine Isomers (e.g., (2R,3R,11bR)-Dihydrotetrabenazine)
The profound impact of stereochemistry on VMAT2 binding is most evident when comparing (2S,3S,11bS)-Dihydrotetrabenazine with its enantiomer, (2R,3R,11bR)-Dihydrotetrabenazine ((+)-α-dihydrotetrabenazine). The (2R,3R,11bR) isomer is the most potent of the dihydrotetrabenazine metabolites and is considered a primary contributor to the pharmacological activity of tetrabenazine (B1681281).
Studies have shown that the (2R,3R,11bR) isomer binds to VMAT2 with high affinity, with Kᵢ values reported in the low nanomolar range, such as 0.97 nM and 3.96 nM. ncats.io When directly compared, the (2R,3R,11bR) isomer is several thousand-fold more potent than the (2S,3S,11bS) isomer. For example, one study reported that (+)-2 ((2R,3R,11bR)-DHTBZ) with a Kᵢ of 3.96 nM was approximately 6000-fold more potent than (-)-2 ((2S,3S,11bS)-DHTBZ), which had a Kᵢ of 23,700 nM. nih.gov This vast difference underscores the high degree of stereospecificity of the VMAT2 binding site.
| Isomer | Configuration | Reported Kᵢ Value (nM) | Potency Fold Difference |
|---|---|---|---|
| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | ~2200 - 23700 | Reference |
| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | ~0.97 - 3.96 | ~6000x higher |
Exploration of Binding Site Specificity and Stereochemical Requirements for VMAT2 Interaction
Structure-activity relationship studies have elucidated the key stereochemical features required for high-affinity binding to VMAT2. The absolute configuration at the C-3 and C-11b positions of the benzo[a]quinolizine core is a critical determinant of binding affinity. nih.gov
Specifically, the (3R,11bR)-configuration is consistently found in the most potent VMAT2 inhibitors within the tetrabenazine and dihydrotetrabenazine families. nih.gov The (2S,3S,11bS) isomer possesses the opposite (3S,11bS) configuration, which results in a molecular geometry that fits poorly into the specific binding pocket on the VMAT2 protein. This poor fit is the structural basis for its dramatically lower binding affinity. nih.gov The stereocenter at the C-2 position also influences potency, but the (3R,11bR) arrangement appears to be the most crucial element for establishing a high-affinity interaction with the transporter. nih.gov
Cellular Mechanisms of Action (In Vitro Models)
The functional consequences of the low VMAT2 binding affinity of (2S,3S,11bS)-Dihydrotetrabenazine are reflected in its weak activity in cellular models that assess VMAT2 function, such as monoamine uptake assays.
Assessment of Monoamine Uptake Inhibition in Vesicular Preparations
Assays using vesicular preparations or synaptosomes isolated from brain tissue (e.g., rat striatum) directly measure the ability of a compound to inhibit the transport of radiolabeled monoamines, such as [³H]dopamine, into vesicles. Consistent with its low binding affinity, the (2S,3S,11bS) isomer is a weak inhibitor of monoamine uptake.
For example, a study of a closely related analog, the (2S,3S,11bS) isomer of 9-trifluoroethoxy-dihydrotetrabenazine, demonstrated weak inhibitory effects on [³H]dopamine uptake in rat striatal synaptosomes, with a reported half-maximal inhibitory concentration (IC₅₀) of 129 nM. nih.gov This contrasts with its potent (2R,3R,11bR) enantiomer, which inhibited dopamine uptake with an IC₅₀ of 6.11 nM. nih.gov These functional data corroborate the binding assay results, confirming that the (2S,3S,11bS) configuration is not conducive to effective VMAT2 inhibition.
Investigation of Dopamine Depletion in Cultured Neuronal Cells (Preclinical focus)
The primary mechanism by which potent VMAT2 inhibitors exert their effects is by preventing dopamine sequestration into vesicles, leading to its depletion from neuronal stores. Given the very low VMAT2 binding affinity and weak monoamine uptake inhibition of (2S,3S,11bS)-Dihydrotetrabenazine, it is not expected to be an effective agent for depleting dopamine in neuronal cells.
Specific preclinical studies focusing on the capacity of isolated (2S,3S,11bS)-Dihydrotetrabenazine to cause dopamine depletion in cultured neuronal cells are not widely documented in the scientific literature. This is consistent with its characterization as the pharmacologically inactive isomer at VMAT2. The focus of such cellular depletion studies is typically on the potent isomers, like (2R,3R,11bR)-Dihydrotetrabenazine, which effectively engage the VMAT2 target to produce a measurable biological response. ncats.io
Structure-Activity Relationship (SAR) Elucidation for the (2S,3S,11bS) Configuration
The structure-activity relationship (SAR) for dihydrotetrabenazine (DHTBZ) analogues reveals a profound dependence on the stereochemistry of the molecule for its affinity to the vesicular monoamine transporter 2 (VMAT2). The specific spatial arrangement of substituents at the three chiral centers—C-2, C-3, and C-11b—is the primary determinant of binding potency.
Influence of Stereocenters (C-2, C-3, C-11b) on VMAT2 Affinity
The absolute configuration of the stereocenters at positions C-2, C-3, and C-11b is critical for high-affinity binding to VMAT2. Research comparing all eight possible stereoisomers of dihydrotetrabenazine has demonstrated that VMAT2 binding is highly stereospecific. nih.govresearchgate.net The isomer with the (2R,3R,11bR) configuration, also known as (+)-α-DHTBZ, exhibits the most potent binding affinity for VMAT2. nih.gov This particular isomer is the active metabolite of the prodrug Valbenazine (B1662120). nih.govresearchgate.net
Conversely, the (2S,3S,11bS) configuration, which is the enantiomer of the active form, is considered the inactive isomer due to its significantly lower binding affinity. nih.gov A comprehensive binding assay study quantified the VMAT2 inhibition constant (Kᵢ) for all eight stereoisomers, highlighting the crucial role of the (3R,11bR) configuration for potent VMAT2 binding. nih.gov Isomers possessing this specific configuration consistently displayed high affinity. nih.gov The affinity of the (2R,3R,11bR) isomer is over 2,500 times greater than that of its (2S,3S,11bS) enantiomer, underscoring the strict steric requirements of the VMAT2 binding site. nih.gov
| Configuration | Isomer Name | VMAT2 Binding Affinity (Kᵢ, nM) |
|---|---|---|
| (2R,3R,11bR) | (+)-α-DHTBZ | 3.96 ± 0.40 |
| (2S,3R,11bR) | (+)-β-DHTBZ | 13.4 ± 1.36 |
| (2R,3S,11bR) | (+)-cis-DHTBZ | 71.1 ± 6.66 |
| (2S,3S,11bR) | (+)-cis-DHTBZ | Data Not Specified |
| (2S,3S,11bS) | (-)-α-DHTBZ | 10,200 ± 1,210 |
| (2R,3S,11bS) | (-)-β-DHTBZ | 2,460 ± 333 |
| (2S,3R,11bS) | (-)-cis-DHTBZ | 4,630 ± 350 |
| (2R,3R,11bS) | (-)-cis-DHTBZ | Data Not Specified |
Data sourced from a study on the preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. nih.gov
Role of the L-Valine Moiety on Binding and Stability in Research Models
(2S,3S,11bS)-Dihydrotetrabenazine L-Val is a prodrug form of the dihydrotetrabenazine molecule. A prodrug is a medication administered in an inactive form, which is then converted to an active metabolite within the body through metabolic processes. In this case, the L-valine ester is attached to the core DHTBZ structure.
The primary role of the L-valine moiety is to improve the pharmacokinetic profile of the parent compound. researchgate.netnih.gov This ester linkage allows for a prolonged release and gradual conversion to the active form. researchgate.net After administration, the ester is hydrolyzed by enzymes in the body to release the active DHTBZ metabolite. wikipedia.orgdrugbank.comnih.gov This prodrug strategy results in a longer half-life for both the prodrug and its active metabolite, which ranges from 15 to 22 hours. wikipedia.orgnih.gov
The L-valine conjugate itself, prior to hydrolysis, has a significantly lower binding affinity for VMAT2 compared to its active metabolite. Research has shown that the valine-conjugated prodrug has a Kᵢ value for VMAT2 of 110-190 nM, whereas the active (+)-α-DHTBZ metabolite has a Kᵢ of approximately 1.0-3.3 nM. drugbank.comresearchgate.net This difference confirms that the L-valine moiety serves to facilitate absorption and distribution while the free hydroxyl group on the active metabolite is crucial for potent binding to the VMAT2 target.
Comparative Analysis with Other Valine-Conjugated Dihydrotetrabenazine Isomers
The selection of a specific stereoisomer for development as a therapeutic agent is driven by its pharmacological activity. Valbenazine, the approved VMAT2 inhibitor, is specifically the L-valine prodrug of the single, most potent (+)-α-DHTBZ isomer, which has the (2R,3R,11bR) configuration. nih.govnih.gov This design ensures that upon hydrolysis, only the highly active and selective metabolite is generated, minimizing potential off-target effects that could arise from a mixture of isomers. nih.govresearchgate.net
A comparative analysis of other hypothetical valine-conjugated DHTBZ isomers must be inferred from the binding affinity of their potential unconjugated metabolites. As established, the (2S,3S,11bS)-DHTBZ isomer has an extremely low affinity for VMAT2, with a Kᵢ value over 2,500-fold higher than that of the (2R,3R,11bR) isomer. nih.gov Therefore, a prodrug such as (2S,3S,11bS)-Dihydrotetrabenazine L-Val would produce a pharmacologically inactive metabolite upon hydrolysis.
Similarly, other DHTBZ isomers, such as (2R,3S,11bS)-DHTBZ and (2S,3R,11bS)-DHTBZ, also exhibit VMAT2 binding affinities that are several hundred to a thousand times weaker than the (+)-α-DHTBZ form. nih.gov Consequently, creating valine-conjugated prodrugs of these isomers would not be a viable therapeutic strategy, as they would lead to metabolites with negligible VMAT2 inhibition at clinically relevant concentrations. The research and development focus has remained on the (2R,3R,11bR) isomer due to its superior potency and selectivity for the VMAT2 protein. nih.govresearchgate.net
Analytical Research Methodologies and Applications of 2s,3s,11bs Dihydrotetrabenazine L Val
Development of Robust Analytical Assays for Research Purposes
The precise detection and quantification of (2S,3S,11bS)-Dihydrotetrabenazine L-Val and its corresponding active form, (-)-α-dihydrotetrabenazine, are fundamental for research and development. The development of robust analytical assays is essential for understanding its behavior in complex biological systems and for quality control during synthesis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary analytical technique for the sensitive and selective quantification of dihydrotetrabenazine (B1670615) isomers in various biological matrices. nih.govbioanalysis-zone.com While much of the published data pertains to human plasma for clinical studies, the methodologies are directly transferable to preclinical research involving non-human biological matrices such as rat or primate plasma and tissue homogenates. nih.gov
A typical LC-MS/MS method involves several key steps. researchgate.net First, the analyte is extracted from the biological matrix, commonly using solid-phase extraction (SPE) with C18 cartridges to remove proteins and other interfering substances. nih.gov The extracted sample is then subjected to chromatographic separation, often using a C18 reverse-phase column. nih.gov A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate) is employed to separate the isomers. nih.gov Detection is achieved using a tandem mass spectrometer operating in the multiple reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net
Method validation is performed to ensure reliability, with parameters such as linearity, accuracy, and precision being rigorously assessed. semanticscholar.org For instance, analytical methods for related isomers have demonstrated excellent linearity over concentration ranges from 0.250 to 125 ng/mL, with a lower limit of quantification (LLOQ) of 0.250 ng/mL. semanticscholar.org
Table 1: Example Parameters for LC-MS/MS Analysis of Dihydrotetrabenazine Isomers
| Parameter | Description | Reference |
|---|---|---|
| Extraction Method | Solid-Phase Extraction (SPE) with C18 cartridges | nih.gov |
| Chromatography Column | Zorbax SB C18 or equivalent reverse-phase column | nih.gov |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (B1210297) mixture | nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction-Monitoring (MRM) | researchgate.net |
| LLOQ | 0.250 ng/mL | semanticscholar.org |
| Precision (CV%) | ≤10.7% | semanticscholar.org |
| Accuracy (% Bias) | -6.6% to 7.4% | semanticscholar.org |
To ensure the highest degree of accuracy and precision in LC-MS/MS-based quantification, stable isotope-labeled internal standards are employed. These standards, typically deuterated analogs of the analyte (e.g., tetrabenazine-d7), are added to samples at a known concentration before processing. nih.gov Because the isotope-labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar effects from the sample matrix and extraction process. nih.gov Any variability during sample preparation or ionization in the mass spectrometer affects both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, correcting for potential sample loss or matrix-induced ion suppression/enhancement. nih.gov Deuterium-labeled standards for various dihydrotetrabenazine isomers are available for this purpose. axios-research.com
Application in Impurity Profiling and Quality Control Research
In the synthesis of stereoisomerically pure pharmaceuticals, controlling the formation of and quantifying unwanted stereoisomers is a critical aspect of quality control.
Valbenazine (B1662120) is the L-valine ester of a single, specific stereoisomer of dihydrotetrabenazine: (+)-α-HTBZ, which has the (2R,3R,11bR) configuration. google.com The synthesis of such a chirally pure compound can potentially generate other stereoisomers as process-related impurities. (2S,3S,11bS)-Dihydrotetrabenazine L-Val, being the enantiomer of valbenazine, is a primary potential impurity. pharmaffiliates.comsynzeal.com Regulatory guidelines require that such impurities be identified, quantified, and controlled within strict limits. Therefore, analytical methods must be capable of separating and quantifying (2S,3S,11bS)-Dihydrotetrabenazine L-Val in the presence of the main valbenazine compound. researchgate.net
The primary technique for assessing stereoisomeric purity is chiral chromatography. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) methods are developed using columns with a chiral stationary phase (CSP). researchgate.netnih.gov These columns are designed to interact differently with enantiomers and diastereomers, allowing for their separation.
The development of these methods involves screening various chiral columns and mobile phases to achieve optimal resolution between all potential stereoisomers. nih.gov Once a suitable separation is achieved, the method is validated according to International Conference on Harmonisation (ICH) guidelines. Validation confirms that the method is specific, precise, accurate, and linear for the quantification of the unwanted stereoisomers, ensuring the stereoisomeric purity of research and production batches of valbenazine. researchgate.net
Utility in Pharmacokinetic Research Models (Preclinical/In Vitro)
(2S,3S,11bS)-Dihydrotetrabenazine, the active moiety of the title compound, is utilized in preclinical and in vitro research to build a comprehensive pharmacological profile of VMAT2 inhibitors. While the (+)-α-HTBZ isomer is the primary active metabolite responsible for the therapeutic effect of valbenazine, understanding the properties of other isomers is essential. mdpi.com
In in vitro radioligand binding assays, the binding affinities of different isomers to the VMAT2 transporter are compared. nih.gov Research has consistently shown that the (+)-α-HTBZ isomer is a highly potent VMAT2 inhibitor, whereas the (-)-α-HTBZ isomer (the (2S,3S,11bS) configuration) is a significantly weaker inhibitor of VMAT2. semanticscholar.orgmdpi.com However, studies on related metabolites have indicated that this isomer can exhibit appreciable affinity for other central nervous system targets, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT) receptors. semanticscholar.orgnih.gov
Therefore, in preclinical pharmacokinetic and pharmacodynamic models, the (2S,3S,11bS) isomer is studied to:
Characterize its specific binding profile at VMAT2 and potential off-target receptors.
Determine its pharmacokinetic properties to understand how it is absorbed, distributed, metabolized, and eliminated compared to the therapeutically active isomer.
Assess any potential contribution to off-target effects that might arise if it is present as a metabolite from other drugs (like tetrabenazine) or as an impurity in valbenazine. nih.gov
This research is vital for establishing a complete safety and efficacy profile and for understanding the structure-activity relationships among the different dihydrotetrabenazine stereoisomers. researchgate.net
Table 2: VMAT2 Binding Affinity of Dihydrotetrabenazine Isomers
| Isomer | Stereoconfiguration | VMAT2 Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (+)-α-HTBZ | (2R,3R,11bR) | Potent (e.g., 1.0-4.2 nM) | nih.govresearchgate.net |
| (-)-α-HTBZ | (2S,3S,11bS) | Weak (e.g., 23.7 µM) | mdpi.com |
Assessment of Metabolic Stability and Hydrolysis of the Valine Ester (In Vitro/Animal Models)
(2S,3S,11bS)-Dihydrotetrabenazine L-Val is a prodrug designed for enhanced pharmacokinetic properties. mdpi.com Its metabolic fate is primarily dictated by the hydrolysis of its L-valine ester moiety. nih.govdrugbank.com This biotransformation yields the principal active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which is also referred to as (2R,3R,11bR)-HTBZ or NBI-98782. nih.govresearchgate.net This active metabolite is considered responsible for the compound's pharmacological activity as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). researchgate.netnih.gov
In vitro studies and animal models have been crucial in elucidating these metabolic pathways. nuvisan.comdiva-portal.org Research indicates that after oral administration, valbenazine is extensively metabolized through two main routes: hydrolysis of the valine ester to form [+]-α-HTBZ, and oxidative metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP3A4/5. drugbank.com The active [+]-α-HTBZ metabolite is subsequently metabolized, in part, by CYP2D6. nih.govdrugbank.com The extended half-life of valbenazine, observed to be between 15 and 22 hours in preclinical models, is attributed to the L-valine ester, which allows for a slower and more sustained release of the active metabolite. mdpi.comnih.govfda.gov
Interspecies differences in metabolism have been noted. Radiolabeled mass balance studies conducted in rats and dogs demonstrated that while the metabolic pathways are qualitatively similar, the extent of the primary ester hydrolysis is quantitatively different. fda.gov The hydrolysis of valbenazine to [+]-α-HTBZ is significantly more pronounced in rats compared to dogs or mice, a factor that may contribute to the increased pharmacological sensitivity observed in rats. fda.gov
| Metabolic Process | Description | Primary Metabolite | Enzymes Involved | Key Findings in Animal Models |
|---|---|---|---|---|
| Ester Hydrolysis | Cleavage of the L-valine ester group from the parent compound. nih.govdrugbank.com | (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) researchgate.net | Esterases | Primary metabolic pathway; rate of hydrolysis is significantly greater in rats than in dogs or mice. fda.gov |
| Oxidative Metabolism | Oxidation of the parent compound. drugbank.com | Mono-oxidized valbenazine and other minor metabolites. drugbank.com | CYP3A4/5 drugbank.com | A secondary pathway for the parent compound. |
| Metabolite Metabolism | Further metabolism of the active metabolite. nih.gov | Various downstream metabolites. | CYP2D6 (for [+]-α-HTBZ) nih.govdrugbank.com | Contributes to the clearance of the active compound. |
Investigation of Absorption and Distribution Characteristics in Research Models (Excluding human data)
Preclinical studies in animal models have characterized the absorption and distribution of (2S,3S,11bS)-Dihydrotetrabenazine L-Val and its metabolites. Following oral administration in rats, the compound and its related materials show extensive distribution throughout the body. fda.gov
Tissue-to-plasma radioactivity ratios were found to be equal to or greater than one for all tissues examined, including the brain, indicating broad penetration. fda.gov In highly perfused organs such as the lungs, liver, and kidneys, this ratio exceeded 10, signifying substantial tissue accumulation relative to plasma concentrations. fda.gov
A notable finding from nonclinical studies in Long-Evans rats is the high affinity of valbenazine-related material for melanin-containing tissues, particularly the eye. fda.govfda.gov The concentration in the pigmented region of the eye was exceptionally high, with a tissue-to-plasma ratio of approximately 4000 and a very long estimated half-life of around 1000 hours, suggesting extensive melanin (B1238610) binding. fda.gov Additionally, studies in lactating rats have shown that valbenazine and its metabolites are excreted into milk. nih.govfda.gov
The plasma protein binding of the parent compound and its active metabolite has also been characterized. In preclinical assessments, valbenazine is highly protein-bound at over 99%, while the active metabolite, [+]-α-HTBZ, shows lower binding at approximately 64%. nih.govdrugbank.com
| Tissue | Distribution Finding | Reference |
|---|---|---|
| General Tissues | Extensive distribution, with tissue-to-plasma radioactivity ratio ≥ 1. | fda.gov |
| Brain | Crosses the blood-brain barrier with a tissue-to-plasma ratio ≥ 1. | fda.gov |
| Lungs, Liver, Kidney | High distribution with a tissue-to-plasma ratio > 10. | fda.gov |
| Pigmented Eye | Very high accumulation with a tissue-to-plasma ratio of ~4000, suggesting melanin binding. | fda.gov |
| Milk (Lactating Rats) | Valbenazine and its metabolites are present. | nih.govfda.gov |
Radiosynthesis and Imaging Research Applications
The high affinity and selectivity of dihydrotetrabenazine derivatives for VMAT2 make them ideal candidates for development as molecular imaging probes. mdpi.com
Radiolabeling Strategies for (2S,3S,11bS)-Dihydrotetrabenazine L-Val (e.g., with ¹¹C, ¹⁸F) for Research Probes
While (2S,3S,11bS)-Dihydrotetrabenazine L-Val is a prodrug, radiolabeling efforts have logically focused on its active metabolite, [+]-α-HTBZ, and other dihydrotetrabenazine (DTBZ) analogues to create specific probes for VMAT2 imaging with Positron Emission Tomography (PET). nih.govnih.gov The short half-lives of PET isotopes like Carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t₁/₂ ≈ 109.8 min) necessitate rapid and efficient radiosynthesis methods. mdpi.com
Common strategies for incorporating these isotopes include:
¹¹C-Labeling: This is frequently achieved via N- or O-methylation of a suitable precursor molecule using a radiolabeled methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govresearchgate.net For DTBZ derivatives, a common precursor is a desmethyl analogue, such as 9-O-desmethyl α-HTBZ, where the phenolic hydroxyl group can be readily methylated with the ¹¹C-label. mdpi.com
¹⁸F-Labeling: The introduction of ¹⁸F is typically accomplished through nucleophilic substitution. This can involve the reaction of a precursor containing a good leaving group (like a tosylate or mesylate) with [¹⁸F]fluoride. nih.gov Another approach is a multi-step synthesis where an intermediate, such as [¹⁸F]fluoroethyltosylate, is first prepared and then coupled to the core molecule. nih.gov Several ¹⁸F-labeled DTBZ derivatives, including [¹⁸F]FP-(+)-DTBZ (also known as [¹⁸F]AV-133), have been developed for VMAT2 imaging. acs.org
These radiosynthesis procedures are typically automated to ensure high radiochemical yield and purity within the short timeframe imposed by the isotope's decay. nih.gov
Use in In Vitro and Ex Vivo Autoradiography Studies for VMAT2 Mapping (Excluding human brain imaging)
Radiolabeled DTBZ derivatives are invaluable tools for mapping the density and distribution of VMAT2 in neuronal tissue through autoradiography. nih.gov These techniques provide high-resolution visualization of transporter binding sites in brain slices from research animals.
In Vitro Autoradiography: This method involves incubating tissue sections (e.g., from rat striatum, a region with high VMAT2 density) with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ). nih.govnih.gov The specific binding of the radioligand to VMAT2 can be quantified. Competitive binding studies are also performed, where tissue sections are co-incubated with the radioligand and a non-labeled competitor compound, such as [+]-α-HTBZ. The ability of the competitor to displace the radioligand is used to determine its binding affinity (Ki or IC₅₀). Such studies have confirmed the high affinity of [+]-α-HTBZ for VMAT2. nih.govnih.gov
Ex Vivo Autoradiography: In this technique, a radiolabeled tracer (e.g., a ¹¹C- or ¹⁸F-labeled DTBZ analogue) is administered to a live animal. nih.govnih.gov After a specific uptake period, the animal is euthanized, and the brain is sectioned. The distribution of radioactivity in the brain slices, which corresponds to the location of VMAT2 binding, is then visualized using phosphor imaging plates or film. nih.gov This method provides a snapshot of the tracer's regional brain distribution under in vivo conditions and is used to validate the utility of new PET tracers before their use in live imaging studies. nih.gov For instance, ex vivo biodistribution studies in rats have been used to confirm that novel radiolabeled VMAT2 inhibitors can cross the blood-brain barrier and show appropriate brain uptake. nih.gov
| Compound | Assay Type | Binding Affinity | Reference |
|---|---|---|---|
| (+)-α-dihydrotetrabenazine ([+]-α-HTBZ) | Inhibitory Constant (Ki) | ~3 nM | nih.gov |
| (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | Inhibitory Constant (Ki) vs. [³H]HTBZ binding in rat brain | 1.48 nM | nih.gov |
| 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine (13e) | IC₅₀ vs. [³H]DA uptake in rat striatal synaptosomes | 6.04 nM | nih.gov |
| (−)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | Inhibitory Constant (Ki) vs. [³H]HTBZ binding in rat brain | 270 nM | nih.gov |
Advanced Research Perspectives and Future Directions
Elucidating the Molecular Basis for Differential Stereoisomer Activity at VMAT2
The eight stereoisomers of dihydrotetrabenazine (B1670615) exhibit markedly different binding affinities for the VMAT2 transporter. researchgate.net The clinical activity of tetrabenazine (B1681281) and its derivatives is largely attributed to specific, high-affinity isomers, such as (+)-α-HTBZ [(2R,3R,11bR)-dihydrotetrabenazine], which is the primary active metabolite of valbenazine (B1662120). nih.gov In contrast, the (2S,3S,11bS)-dihydrotetrabenazine isomer, also known as (-)-α-HTBZ, is a comparatively weak VMAT2 inhibitor. researchgate.net Understanding why these structurally similar molecules have such disparate activity is a primary goal of ongoing research. The four isomers with the 11b-R configuration show significant VMAT2 binding affinity, while their 11b-S counterparts, including (2S,3S,11bS)-dihydrotetrabenazine, are substantially less active. researchgate.net
Computational Chemistry and Molecular Docking Studies
The recent elucidation of the cryo-electron microscopy (cryo-EM) structure of VMAT2 in complex with tetrabenazine provides an unprecedented opportunity for computational investigation. nih.govbiorxiv.org These structural models have revealed a well-defined, amphipathic binding site located in a central cavity between the transmembrane helices of the transporter. nih.govelifesciences.org Tetrabenazine binds in an occluded conformation, effectively locking the transporter and preventing its normal function. nih.govnih.gov
Computational docking simulations and molecular dynamics can now be employed with high precision to model how each of the eight HTBZ stereoisomers, including the inactive (2S,3S,11bS) isomer, fits within this pocket. Key residues identified from the VMAT2-tetrabenazine structure, such as Arginine-189 (R189) and Glutamic acid-312 (E312), appear to be critical for binding. elifesciences.orgelifesciences.org It is hypothesized that the tertiary amine of the ligand orients toward the negatively charged E312, while the methoxy (B1213986) groups interact with R189. elifesciences.orgelifesciences.org
Future molecular docking studies will focus on comparing the binding poses and interaction energies of the high-affinity (11bR) isomers versus the low-affinity (11bS) isomers. These simulations can predict steric clashes or the inability to form crucial hydrogen bonds that likely prevent isomers like (2S,3S,11bS)-dihydrotetrabenazine from binding effectively, thus explaining their weak VMAT2 inhibition from a molecular standpoint.
| Residue | Location (Transmembrane Domain) | Postulated Interaction with Ligand | Reference |
|---|---|---|---|
| R189 | TM4 | Forms hydrogen-bonding interactions with the methoxy groups of tetrabenazine. | elifesciences.org |
| E312 | TM7 | Interacts with the tertiary amine of the ligand. | nih.govelifesciences.org |
| W318 | Extracellular Loop 4 (EL4) | Part of the lumenal gate, occludes the binding site. | elifesciences.org |
| C439 | TM11 | Modification inhibits dihydrotetrabenazine binding, suggesting it is at or conformationally linked to the binding site. | nih.gov |
Mutagenesis Studies of VMAT2 to Identify Key Binding Residues for Inactive Isomers
Building on the insights from structural and computational models, site-directed mutagenesis is a powerful experimental tool to validate the roles of specific amino acid residues. nih.gov Studies have already shown that mutating key residues can dramatically alter inhibitor binding. For instance, replacing R189 with an alanine (B10760859) nearly abolishes dihydrotetrabenazine binding, and mutating E312 significantly reduces binding affinity. elifesciences.org
A crucial future direction is to use mutagenesis to probe the lack of interaction with inactive isomers. By systematically mutating residues within the binding pocket and then performing radioligand binding assays with (2S,3S,11bS)-dihydrotetrabenazine, researchers could potentially "rescue" binding. While unlikely to create a high-affinity site, such experiments could reveal the specific steric or electronic hindrances that prevent binding. For example, mutating a large residue to a smaller one might remove a steric block that specifically affects the (S,S,S) conformation. Another study highlighted the importance of Cysteine-439 in TM11, showing that its modification inhibits over 90% of dihydrotetrabenazine binding, demonstrating its critical location at or near the binding site. nih.gov Investigating how mutations at this site affect individual isomers would further clarify the structural basis for stereospecific recognition.
Exploration of Alternative Biological Targets or Off-Target Interactions (Non-Clinical)
High-Throughput Screening for Other Receptor or Transporter Interactions in Research Systems
High-throughput screening (HTS) is an essential technology for broadly profiling the selectivity of a compound. mdpi.com HTS involves rapidly testing a compound against large panels of known biological targets, such as G-protein coupled receptors, ion channels, and other transporters. mdpi.com
Pharmacological studies have utilized such screening methods to evaluate HTBZ isomers. nih.gov These studies have revealed that while the primary active metabolite of valbenazine, (+)-α-HTBZ, is a potent and selective VMAT2 inhibitor with negligible affinity for other receptors, the same is not true for all isomers. nih.gov Notably, [-]-α-deuterated-HTBZ, the deuterated form of (2S,3S,11bS)-dihydrotetrabenazine, shows appreciable binding affinity for several dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This highlights the importance of stereochemistry not only for on-target potency but also for off-target selectivity.
| Isomer | Primary Target Affinity (VMAT2) | Notable Off-Target Affinities | Reference |
|---|---|---|---|
| [+]-α-HTBZ | Potent Inhibitor | Negligible affinity for dopamine, serotonin, and adrenergic receptors. | nih.gov |
| [-]-α-deuHTBZ | Weak Inhibitor | Appreciable affinity for Dopamine D2S, D3 and Serotonin 5-HT1A, 5-HT2B, 5-HT7 receptors. | nih.gov |
| [+]-β-deuHTBZ | Potent Inhibitor | Data indicates lower off-target activity compared to [-]-α-deuHTBZ. | nih.gov |
Investigating Potential Biological Effects Independent of VMAT2 Inhibition in Preclinical Models
The discovery of off-target interactions necessitates further investigation into their functional consequences in preclinical models. The finding that an isomer like (-)-α-HTBZ has low potency at VMAT2 but higher affinity for dopamine D2 and various serotonin receptors suggests it may act as a receptor antagonist in the central nervous system. nih.govnih.gov
Future preclinical research should aim to isolate these non-VMAT2 effects. This could be achieved by administering pure (2S,3S,11bS)-dihydrotetrabenazine to animal models and observing biological outcomes known to be modulated by dopamine or serotonin receptor antagonism. For example, researchers could assess changes in locomotor activity, anxiety-like behaviors, or effects on downstream signaling pathways associated with D2 or 5-HT receptors. rndsystems.comnih.gov Such studies are critical for building a comprehensive understanding of the isomer's complete pharmacological profile and for interpreting the effects of therapeutic mixtures that contain it.
Development of Novel Synthetic Routes for Stereoisomeric Control
The profound differences in the on-target and off-target activities of the eight HTBZ stereoisomers underscore the critical importance of stereochemical control in their synthesis. The administration of tetrabenazine results in the formation of a mixture of four HTBZ metabolites, each with a unique pharmacological profile. researchgate.netnih.gov To optimize therapeutic action and minimize unwanted effects, methods that allow for the production of a single, desired isomer are highly sought after.
Current research in organic synthesis is focused on developing novel, efficient, and highly stereoselective routes to complex molecules. researchgate.netthieme-connect.de For dihydrotetrabenazine analogues, this involves designing reaction sequences that precisely control the formation of the three chiral centers at the C2, C3, and C11b positions. While chiral chromatography can be used to separate isomers after synthesis, this is often inefficient and costly for large-scale production. researchgate.net
The future in this area lies in asymmetric synthesis, where chiral catalysts or auxiliaries are used to guide a reaction to preferentially form one specific stereoisomer. Developing a synthetic pathway that yields enantiomerically pure (2S,3S,11bS)-dihydrotetrabenazine, for example, would be invaluable for definitively studying its unique biological properties in isolation. Such synthetic advancements are not only academically interesting but are crucial for creating safer and more effective VMAT2-targeting therapeutics by ensuring that only the isomer with the optimal activity and selectivity profile is administered. researchgate.net
Green Chemistry Approaches to Enantioselective Synthesis
The development of environmentally benign and efficient methods for synthesizing specific stereoisomers of complex molecules is a significant goal in pharmaceutical chemistry. For tetrabenazine and its derivatives, green chemistry approaches are being explored to overcome the limitations of classical resolution methods, which can be inefficient. google.com
One promising strategy is the use of asymmetric organic catalysts. For instance, a method employing L-proline as an asymmetric catalyst for a Mannich-Michael reaction has been developed for the stereoselective synthesis of (+)-tetrabenazine. google.com This approach represents a more efficient, cost-effective, and environmentally friendly alternative to traditional synthesis routes that often involve multiple steps and result in low yields. google.com
Flow Chemistry Applications for Efficient Isomer Production
Flow chemistry, or continuous-flow synthesis, offers a modular and automated approach to producing small molecules with high precision and efficiency. mdpi.com This technology is particularly advantageous for the synthesis of specific isomers like those of tetrabenazine. A continuous crystallization-induced diastereomer transformation (CIDT) process has been developed that utilizes a multi-well crystallization device combined with a flow reactor. nih.gov
This system allows for careful control over crystallization conditions and inline racemization of the undesired isomer. nih.gov Process Analytical Technology (PAT) is critical to this process, enabling real-time monitoring and quantification of the composition of both the solid and solution phases. nih.govrsc.org By using techniques like real-time High-Performance Liquid Chromatography (HPLC), researchers can visualize and control the dynamic transformation process, ensuring the production of multigram quantities of enantiopure material. nih.gov The use of heated coils for inline racemization demonstrates a clear link between temperature control and the successful conversion of the undesired enantiomer into the desired one. scribd.com This modular nature of flow chemistry facilitates the development of end-to-end systems for the continuous and efficient production of medicinally relevant compounds. mdpi.com
Role as a Reference Standard in Pharmacological and Toxicological Research
The distinct pharmacological profiles of individual stereoisomers of dihydrotetrabenazine necessitate their use as specific reference standards in research. The compound (2S,3S,11bS)-dihydrotetrabenazine, due to its specific stereochemistry, serves a crucial role in elucidating the mechanisms of the vesicular monoamine transporter 2 (VMAT2).
Use as a Negative Control in VMAT2-Related Biological Assays
The binding affinity of tetrabenazine and its metabolites to VMAT2 is highly stereospecific. medchemexpress.com Extensive research has demonstrated that the (+)-enantiomers of tetrabenazine and its dihydro-metabolites are potent inhibitors of VMAT2, while the (-)-enantiomers exhibit significantly lower binding affinity. mdpi.comnih.gov
Specifically, studies have shown that (+)-tetrabenazine is approximately 8000-fold more potent in binding to VMAT2 than (-)-tetrabenazine. nih.gov Among the dihydrotetrabenazine isomers, those with the (3R,11bR)-configuration show the highest affinity. nih.gov The (2S,3S,11bS)-dihydrotetrabenazine isomer, being a (-)-isomer, has a markedly reduced affinity for VMAT2. nih.govresearchgate.net This dramatic difference in binding potency makes it an ideal negative control in VMAT2-related biological assays. Its use helps to confirm the specificity of VMAT2 binding for the more active isomers and to validate the results of competitive binding experiments. researchgate.net
Table 1: Comparative VMAT2 Binding Affinities of Tetrabenazine and Dihydrotetrabenazine Isomers This table is interactive. You can sort and filter the data.
| Compound | Configuration | VMAT2 Binding Affinity (Ki, nM) | Potency Rank |
|---|---|---|---|
| (+)-2 | (2R,3R,11bR)-DHTBZ | 3.96 | 1 |
| (+)-1 | (+)-(3R,11bR)-TBZ | 4.47 | 2 |
| (-)-1 | (-)-(3S,11bS)-TBZ | 36,400 | 3 |
Source: nih.gov
Application in Comparative Toxicological Studies in Non-Human Models (Excluding adverse effect profiles)
In drug development and research, understanding the toxicological profile of a compound and its metabolites is essential. Comparative toxicological studies using different stereoisomers are valuable for identifying the specific structural features responsible for any observed toxicities. These studies are often conducted in non-human models to assess the safety of new chemical entities.
For instance, pivotal toxicology studies have been conducted for deutetrabenazine, a deuterated analog of tetrabenazine, using tetrabenazine itself as a comparator in rat models. fda.gov These studies included 3-month oral toxicity and embryofetal development assessments. fda.gov The findings indicated no adverse effects unique to the deuterated version relative to the original tetrabenazine. fda.gov
This principle of comparative toxicology can be extended to the stereoisomers of dihydrotetrabenazine. By comparing the toxicological profiles of the high-affinity VMAT2 binders, such as (2R,3R,11bR)-dihydrotetrabenazine, with low-affinity isomers like (2S,3S,11bS)-dihydrotetrabenazine in non-human models, researchers can distinguish between on-target effects mediated by VMAT2 inhibition and potential off-target toxicities. Such studies are crucial for building a comprehensive understanding of the structure-toxicity relationship of this class of compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to produce (2S,3S,11bS)-Dihydrotetrabenazine L-Val, and how is stereochemical purity validated?
- Synthesis : The compound is synthesized via stereoselective hydrogenation of tetrabenazine precursors. For example, diastereomeric intermediates are resolved using chiral auxiliaries or enzymatic resolution (e.g., L-Selectride® for asymmetric reduction) . Post-synthesis, the product is isolated via recrystallization (e.g., methanesulfonic acid salts) to achieve >99% stereochemical purity.
- Characterization : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; H and C) confirm structural integrity. Chiral HPLC or polarimetry validates enantiomeric excess. For L-Val conjugation, amino acid analysis via Marfey’s reagent ensures configuration retention .
Q. Which analytical techniques are optimal for quantifying (2S,3S,11bS)-Dihydrotetrabenazine L-Val in biological matrices?
- RP-HPLC/DAD : A reversed-phase method with diode array detection (DAD) separates the compound from endogenous amino acids and metabolites. Mobile phases often include trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to enhance resolution .
- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) achieves picomolar sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Q. How does the L-Val moiety influence the compound’s biological activity in metabolic studies?
- L-Val is implicated in oxidative stress pathways, where elevated levels correlate with increased malondialdehyde (MDA) and insulin resistance (HOMA-IR). In conjugated form, L-Val may modulate cellular uptake via amino acid transporters (e.g., RcAAP1) or alter vesicular monoamine transporter 2 (VMAT2) binding kinetics .
Advanced Research Questions
Q. What mechanistic insights explain the isomer-specific VMAT2 inhibition profile of (2S,3S,11bS)-Dihydrotetrabenazine L-Val compared to other dihydrotetrabenazine stereoisomers?
- Inhibition assays : Competitive binding studies using H-dihydrotetrabenazine in synaptic vesicles reveal values for each isomer. The (2S,3S,11bS) configuration exhibits 3–5× higher affinity for VMAT2 than β-isomers due to steric complementarity in the binding pocket .
- In vivo relevance : PET imaging with C-labeled analogs in Huntington’s disease models shows differential brain uptake, correlating with isoform-specific pharmacokinetics .
Q. What computational and experimental approaches address stability challenges in formulating (2S,3S,11bS)-Dihydrotetrabenazine L-Val?
- Quantum mechanics (QM) : Density functional theory (DFT) predicts interaction energies between L-Val and the dihydrotetrabenazine core, identifying susceptible sites for hydrolysis or oxidation .
- Accelerated stability testing : Forced degradation under heat, humidity, and light (ICH Q1A guidelines) identifies degradation products. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf-life .
Q. How do amino acid transporters (e.g., RcAAP1) affect the pharmacokinetics of (2S,3S,11bS)-Dihydrotetrabenazine L-Val?
- Uptake assays : Caco-2 cell monolayers or Xenopus oocytes expressing RcAAP1 quantify transport efficiency. Competitive inhibition with excess L-Val or structural analogs (e.g., L-Ile) identifies substrate specificity .
- Pharmacodynamic modeling : Physiologically based pharmacokinetic (PBPK) models integrate transporter affinity data to predict tissue distribution and clearance .
Q. What experimental designs resolve contradictions in L-Val’s role in oxidative stress when conjugated to dihydrotetrabenazine?
- Subgroup stratification : Cohort studies stratify subjects by L-Val quartiles and MDA levels. Multivariate regression adjusts for confounders (e.g., BMI, lipid profiles) to isolate the compound’s contribution to insulin resistance .
- In vitro models : Pancreatic β-cell lines (e.g., INS-1) treated with the compound under high-glucose/high-MDA conditions measure reactive oxygen species (ROS) via DCFH-DA fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
